4-甲基伞花素-α-L-阿拉伯呋喃糖苷

描述

4-Methylumbelliferyl alpha-L-arabinofuranoside (4-MU-alpha-L-AraF) is a synthetic compound used in laboratory experiments and research. It is a fluorescent molecule used to detect the presence of specific enzymes in a sample. 4-MU-alpha-L-AraF is widely used in the fields of biochemistry, biotechnology, and molecular biology due to its ability to detect and measure the activity of enzymes.

科学研究应用

酶活性与稳定性分析:4-甲基伞花素-α-L-阿拉伯呋喃糖苷用于分析特定酶(如α-L-阿拉伯呋喃糖苷酶)的活性和稳定性。例如,对来自纤维分解胞外杆菌的 ArfI 酶的一项研究表明,它可以从 4-甲基伞花素-α-L-阿拉伯呋喃糖苷和其他底物中释放阿拉伯糖 (Renner & Breznak, 1998)。

底物特异性测试:该化合物用于测试酶的底物特异性。对来自纤维溶解丁酸杆菌的 α-L-阿拉伯呋喃糖苷酶的一项研究表明,该酶有效地裂解了 4-甲基伞花素-α-L-阿拉伯呋喃糖苷,表明其对呋喃糖苷构型的特异性 (Hespell & O’Bryan, 1992)。

疾病识别中的诊断应用:该化合物有助于诊断某些疾病。例如,它被用于一项研究中,用于估计培养细胞中的 α-L-艾杜糖苷酶活性,有助于诊断亨勒氏病 (Butterworth & Broadhead, 1980)。

研究酶-底物相互作用:涉及 4-甲基伞花素-α-L-阿拉伯呋喃糖苷的研究通常探索酶-底物相互作用。一项研究详细介绍了该化合物被各种酶酶解水解的过程,提供了对分子相互作用和动力学的见解 (Hopwood 等人,1979)。

开发针对酶活性的灵敏检测:该化合物对于针对特定酶活性开发灵敏检测至关重要。例如,一项研究使用 4-甲基伞花素-α-L-阿拉伯呋喃糖苷创建了针对 N-乙酰-α-D-葡糖胺酶的灵敏检测 (Chow & Weissmann, 1981)。

微生物学中的荧光检测:该化合物还在微生物学中得到应用,例如在特定细菌物种的荧光检测中,增强了分化和识别过程 (Oh & Kang, 2004)。

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl α-L-arabinofuranoside is glycosidase , an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars .

Mode of Action

4-Methylumbelliferyl α-L-arabinofuranoside acts as a substrate for the enzyme glycosidase . The compound is cleaved by the enzyme, leading to a change in its structure and properties.

Biochemical Pathways

The compound is involved in the metabolic pathways related to the breakdown of complex sugars . It is specifically used in the hydrolysis of terminal non-reducing α -1,2-, α -1,3- or α -1,5- linked L-arabinofuranosyl (Ara f) residues from arabinose-substituted polysaccharides or shorter oligosaccharides .

Pharmacokinetics

It is known that the compound should be stored at -20°c and protected from light for stability .

Result of Action

The action of 4-Methylumbelliferyl α-L-arabinofuranoside on glycosidase leads to the breakdown of complex sugars into simpler sugars. This can have various effects at the molecular and cellular level, depending on the specific biochemical context .

Action Environment

The action of 4-Methylumbelliferyl α-L-arabinofuranoside can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and light exposure

生化分析

Biochemical Properties

4-Methylumbelliferyl alpha-L-arabinofuranoside serves as a substrate for alpha-L-arabinofuranosidase, an enzyme that hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound. This reaction is useful for measuring enzyme activity in various biological samples. The compound interacts specifically with alpha-L-arabinofuranosidase, and the nature of this interaction involves the cleavage of the arabinofuranoside moiety, resulting in the release of the fluorescent product .

Cellular Effects

In cellular contexts, 4-Methylumbelliferyl alpha-L-arabinofuranoside is used to study the activity of alpha-L-arabinofuranosidase within different cell types. The hydrolysis of this substrate can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the enzymatic activity and its regulation within the cell. The fluorescent product, 4-methylumbelliferone, can be detected and quantified, allowing researchers to monitor changes in enzyme activity and its effects on cellular processes .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves its binding to the active site of alpha-L-arabinofuranosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of 4-methylumbelliferone. This process involves specific interactions between the enzyme and the substrate, leading to the cleavage of the arabinofuranoside moiety. The fluorescent product can then be measured to assess enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl alpha-L-arabinofuranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the enzymatic activity measured using this substrate can provide consistent results, although degradation of the substrate or enzyme may affect the accuracy of measurements .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl alpha-L-arabinofuranoside in animal models can vary with different dosages. At optimal dosages, the substrate effectively measures alpha-L-arabinofuranosidase activity without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential interference with other cellular processes. Threshold effects have been observed, where the enzymatic activity reaches a plateau at higher substrate concentrations .

Metabolic Pathways

4-Methylumbelliferyl alpha-L-arabinofuranoside is involved in metabolic pathways related to the degradation of plant cell wall components. The substrate interacts with alpha-L-arabinofuranosidase, which catalyzes the hydrolysis of arabinofuranoside linkages. This process is essential for the breakdown of complex carbohydrates in plant cell walls, contributing to the overall metabolic flux and the release of simpler sugars .

Transport and Distribution

Within cells and tissues, 4-Methylumbelliferyl alpha-L-arabinofuranoside is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its availability for enzymatic hydrolysis. The distribution of the fluorescent product, 4-methylumbelliferone, can be monitored to study the transport and localization of the substrate .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl alpha-L-arabinofuranoside is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the substrate’s activity and function, as the enzyme alpha-L-arabinofuranosidase may be present in specific cellular compartments. Understanding the subcellular distribution of the substrate can provide insights into its role in cellular processes .

属性

IUPAC Name |

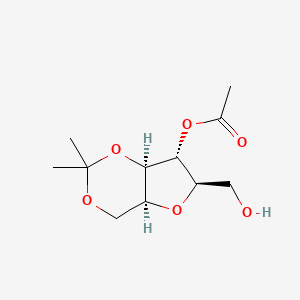

7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-SPWCGHHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265871 | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77471-44-4 | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl α-L-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 4-Methylumbelliferyl α-L-arabinofuranoside a useful substrate for studying α-L-arabinofuranosidases?

A1: 4-Methylumbelliferyl α-L-arabinofuranoside is a fluorogenic substrate, meaning that upon hydrolysis by α-L-arabinofuranosidase, it releases 4-methylumbelliferone. 4-methylumbelliferone is fluorescent, allowing for sensitive detection of enzyme activity. This makes it a valuable tool for researchers studying the activity and kinetics of α-L-arabinofuranosidases.

Q2: The research mentions the purification and characterization of an α-L-arabinofuranosidase (ArfI) from Cytophaga xylanolytica. Was 4-Methylumbelliferyl α-L-arabinofuranoside used to assess ArfI activity?

A2: Yes, the research indicates that ArfI from Cytophaga xylanolytica was shown to release arabinose from 4-Methylumbelliferyl α-L-arabinofuranoside. [, ] This demonstrates the enzyme's activity towards the substrate.

Q3: Besides Cytophaga xylanolytica, are there other sources of α-L-arabinofuranosidases where 4-Methylumbelliferyl α-L-arabinofuranoside could be used for characterization?

A3: While the provided research primarily focuses on Cytophaga xylanolytica, the third study mentions an α-L-arabinofuranosidase (AbfB) from Streptomyces lividans that did not hydrolyze 4-Methylumbelliferyl α-L-arabinofuranoside. [] This highlights that α-L-arabinofuranosidases can have varying substrate specificities. Therefore, 4-Methylumbelliferyl α-L-arabinofuranoside can be a useful tool for investigating the substrate preferences of enzymes from diverse sources, but it is not a universal substrate for all α-L-arabinofuranosidases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

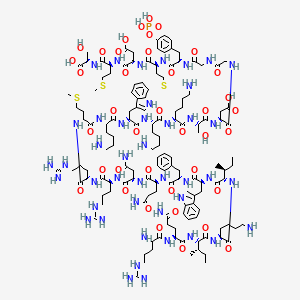

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

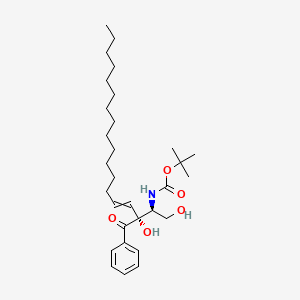

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

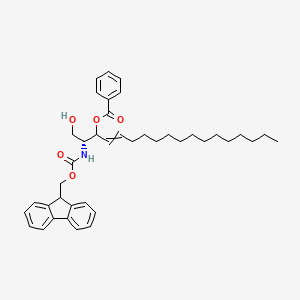

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

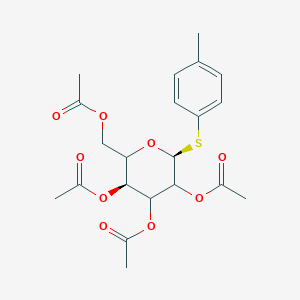

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)